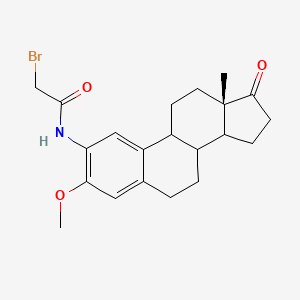
2-Bromoacetamidoestrone methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacetamidoestrone methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C21H26BrNO3 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition Studies
One of the primary applications of 2-bromoacetamidoestrone methyl ether is in the study of enzyme inhibition. Research has shown that this compound acts as an affinity-labeling agent for human placental estradiol 17 beta-dehydrogenase. It irreversibly inactivates the enzyme in a time-dependent manner, following pseudo-first-order kinetics. The compound's ability to modify specific amino acid residues within the enzyme's active site provides insights into the enzyme's mechanism and substrate specificity .
Key Findings:
- Inactivation occurs at low concentrations (2.6 x 10^-4 M).
- The presence of estradiol and cofactors like NAD+ significantly slows down the inactivation rate, indicating competitive inhibition at the active site .
Anticancer Research
The potential anticancer properties of this compound have been explored, particularly regarding its effects on cancer cell lines. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards various cancer cells, making it a candidate for further development as a therapeutic agent.
Case Study:
- A study demonstrated that modifications to the compound could enhance its anticancer activity, achieving over 90% inhibition of cell proliferation at concentrations below 10 µM against certain cancer lines .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Irreversible inactivation of estradiol dehydrogenase | |
| Anticancer Activity | Selective toxicity towards cancer cell lines |
Table 2: Inactivation Kinetics of Estradiol Dehydrogenase
| Concentration (M) | Rate of Inactivation (k) | Observations |
|---|---|---|
| 1.7 x 10^-6 | Pseudo-first order | Saturation kinetics observed |
| 2.6 x 10^-4 | Slowed by estradiol | Competitive inhibition by cofactors |
Propriétés
Numéro CAS |
60973-95-7 |
|---|---|
Formule moléculaire |
C21H26BrNO3 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
2-bromo-N-[(13S)-3-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]acetamide |
InChI |
InChI=1S/C21H26BrNO3/c1-21-8-7-13-14(16(21)5-6-19(21)24)4-3-12-9-18(26-2)17(10-15(12)13)23-20(25)11-22/h9-10,13-14,16H,3-8,11H2,1-2H3,(H,23,25)/t13?,14?,16?,21-/m0/s1 |
Clé InChI |
VNGDGEGSZSVNCN-AKLDVZJWSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |
Synonymes |
2-bromoacetamidoestrone methyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















